molecular formula C9H10N2O3 B14720477 N-[1-(4-Nitrophenyl)propylidene]hydroxylamine CAS No. 10342-56-0

N-[1-(4-Nitrophenyl)propylidene]hydroxylamine

Katalognummer: B14720477
CAS-Nummer: 10342-56-0
Molekulargewicht: 194.19 g/mol
InChI-Schlüssel: QSHOWNQCVROVFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(4-Nitrophenyl)propylidene]hydroxylamine is a chemical compound known for its unique structural properties and potential applications in various scientific fields It is characterized by the presence of a nitrophenyl group attached to a propylidene chain, which is further linked to a hydroxylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Nitrophenyl)propylidene]hydroxylamine typically involves the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium, and the product is isolated through crystallization or extraction techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(4-Nitrophenyl)propylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Solvents: Aqueous or alcoholic media, depending on the reaction.

Major Products Formed

    Reduction: 4-Aminophenylpropylidenehydroxylamine.

    Oxidation: Nitroso or nitro derivatives.

    Substitution: Various substituted phenylpropylidenehydroxylamines.

Wissenschaftliche Forschungsanwendungen

N-[1-(4-Nitrophenyl)propylidene]hydroxylamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[1-(4-Nitrophenyl)propylidene]hydroxylamine involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction or oxidation, leading to the formation of reactive intermediates that can interact with various biomolecules. The hydroxylamine group can form hydrogen bonds and participate in nucleophilic reactions, influencing the compound’s reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[1-(4-Nitrophenyl)propylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and industrial processes.

Eigenschaften

CAS-Nummer

10342-56-0

Molekularformel

C9H10N2O3

Molekulargewicht

194.19 g/mol

IUPAC-Name

N-[1-(4-nitrophenyl)propylidene]hydroxylamine

InChI

InChI=1S/C9H10N2O3/c1-2-9(10-12)7-3-5-8(6-4-7)11(13)14/h3-6,12H,2H2,1H3

InChI-Schlüssel

QSHOWNQCVROVFL-UHFFFAOYSA-N

Kanonische SMILES

CCC(=NO)C1=CC=C(C=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.